Azane;pentanoic acid

Description

Azane;pentanoic acid, systematically named azane,2,3,4,5-tetrahydroxypentanoic acid (CAS 5461-96-1), is an organonitrogen compound combining an azane (NH₃-derived) moiety with a pentanoic acid backbone modified by four hydroxyl groups at positions 2, 3, 4, and 5. Its structural complexity distinguishes it from simpler carboxylic acids like pentanoic acid (valeric acid), which lacks hydroxyl and amine groups. Limited data exist on its synthesis, stability, or reactivity, though safety data sheets emphasize its use in industrial settings without detailed toxicological profiles .

Structure

3D Structure of Parent

Properties

CAS No. |

42739-38-8 |

|---|---|

Molecular Formula |

C5H10O2.H3N C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

azanium;pentanoate |

InChI |

InChI=1S/C5H10O2.H3N/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);1H3 |

InChI Key |

RXQNHIDQIJXKTK-UHFFFAOYSA-N |

SMILES |

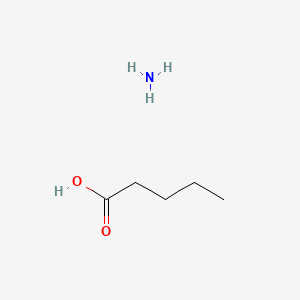

CCCCC(=O)O.N |

Canonical SMILES |

CCCCC(=O)[O-].[NH4+] |

Related CAS |

42739-38-8 5972-85-0 109-52-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium valerate can be synthesized by neutralizing valeric acid with ammonium hydroxide. The reaction typically proceeds as follows:

CH3(CH2)3COOH+NH4OH→CH3(CH2)3COONH4+H2O

This reaction is carried out under controlled conditions to ensure complete neutralization and formation of the ammonium salt .

Industrial Production Methods: In industrial settings, ammonium valerate is produced by reacting valeric acid with ammonia gas. The process involves the careful control of temperature and pressure to optimize yield and purity. The reaction is typically conducted in a reactor where valeric acid is continuously fed, and ammonia gas is bubbled through the solution .

Chemical Reactions Analysis

Acid-Base Dissociation and Proton Transfer

Ammonium valerate dissociates in aqueous solution:

The equilibrium shifts in acidic conditions, regenerating valeric acid ( for protonation of the pentanoate anion) .

Cation Exchange Reactions

The ammonium ion undergoes substitution with metal cations in solution:

Common reagents include sodium or potassium salts, yielding sodium valerate or potassium valerate .

Oxidation

Under strong oxidizing conditions (e.g., ), the pentanoate anion oxidizes to form carbon dioxide and water, though this pathway is non-selective .

Reduction

Lithium aluminum hydride () reduces the carboxylate to 1-pentanol:

This reaction proceeds via a two-electron reduction mechanism.

Esterification and Acyl Transfer

In the presence of alkyl halides or acyl chlorides, ammonium valerate participates in nucleophilic acyl substitution to form esters:

Catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction rates by stabilizing transition states .

Thermal Decomposition

Heating ammonium valerate above 150°C results in decomposition:

The reaction is endothermic () .

Reaction Thermochemistry Data

| Reaction | (kJ/mol) | (kJ/mol) | Conditions | Source |

|---|---|---|---|---|

| 1449 ± 8.8 | 1419 ± 8.4 | Gas phase | ||

| Hydrogenation of | -275 ± 5.0 | — | Liquid phase, |

Scientific Research Applications

Ammonium valerate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Ammonium valerate is used in studies related to metabolic pathways and enzyme reactions.

Industry: Ammonium valerate is used in the production of perfumes, flavors, and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of ammonium valerate involves its dissociation into ammonium ions (NH4+) and valerate ions (C4H9COO−) in aqueous solutions. The ammonium ions can participate in acid-base reactions, while the valerate ions can interact with various biological molecules. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

Short-Chain Carboxylic Acids

Pentanoic acid (C₅H₁₀O₂) and its derivatives are widely studied for their roles in flavor chemistry, biological secretions, and industrial processes. Key comparisons include:

- Vapor Concentration Dynamics: In headspace analyses, pentanoic acid exhibits intermediate volatility.

Amine-Containing Carboxylic Acids

Azane;pentanoic acid belongs to a niche class of compounds integrating amines with carboxylic acid functionalities. Notable analogs include:

Research Findings and Analytical Challenges

- Immunological Relevance: Haptens like 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid demonstrate structural mimicry of PCP receptor ligands, enabling antibody generation for neuropharmacological studies .

- Industrial Limitations: The unavailability of analytical standards for pentanoic acid metabolites complicates residue definition in regulatory contexts (e.g., poultry liver/kidney) .

- Volatility and Stability: Pentanoic acid’s vapor concentration is influenced by environmental factors (pH, temperature), as shown in model reactions optimizing raisin volatile profiles .

Data Tables

Table 1: Vapor Concentration Comparison (1–3 Hours)

Q & A

Q. What are the standard methods for synthesizing and purifying pentanoic acid in laboratory settings?

Pentanoic acid is typically synthesized via oxidation of 1-pentanol using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions. Purification involves fractional distillation due to its boiling point (186°C) and can be further refined via recrystallization or chromatography for analytical-grade purity. Contamination by homologs (e.g., butyric or hexanoic acid) is minimized using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How is the molecular structure of pentanoic acid characterized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. The NMR spectrum of pentanoic acid (CHO) shows distinct peaks for the carboxyl group (-COOH, δ ~11-12 ppm), methylene (-CH-, δ ~1.3-2.3 ppm), and terminal methyl (-CH, δ ~0.9 ppm). Spin-spin coupling follows the "n+1 rule," with multiplicities confirming adjacent proton environments .

Q. What are the key physicochemical properties of pentanoic acid relevant to experimental design?

Key properties include:

- Aqueous solubility: 25 g/L at 25°C (experimental), though computational models like COSMO-RS may overestimate this by factors of 3–4 .

- pKa: ~4.8, indicating moderate acidity.

- LogP: 0.8, reflecting moderate hydrophobicity. These parameters guide solvent selection, pH adjustments, and partitioning studies.

Advanced Research Questions

Q. How can computational models address discrepancies in predicting pentanoic acid’s aqueous solubility?

COSMO-RS and COSMO-RS-DARE models predict solubility but diverge in accuracy. For pentanoic acid (n=5):

| Model | Experimental Solubility (g/L) | Predicted Solubility (g/L) | Overestimation Factor |

|---|---|---|---|

| COSMO-RS | 25 | 450 | 18× |

| COSMO-RS-DARE | 25 | 85 | 3.4× |

| DARE improves predictions by accounting for dimerization, but experimental validation remains essential . |

Q. What mechanistic insights explain the antioxidant activity of pentanoic acid derivatives like 5-(benzylselanyl)pentanoic acid?

Organoselenium derivatives exhibit radical scavenging via Se-centered radical formation. For 5-(benzylselanyl)pentanoic acid:

- Reacts with Br and CO radicals at rate constants ~10 Ms.

- Forms stable dimer anions (Se–Se bonds) upon oxidation, confirmed by TDDFT calculations matching experimental λ values . The benzyl group enhances electron delocalization, improving antioxidant efficacy over phenyl analogs.

Q. How does pentanoic acid influence microbial short-chain fatty acid (SCFA) profiles in gut microbiome studies?

In murine models, pentanoic acid (0.5–1.2 μg/g feces) correlates with specific microbiota (e.g., Clostridia). Analytical methods include:

Q. What are the challenges in interpreting 1H^1H1H MRS data for pentanoic acid in metabolic studies?

Key challenges include:

- Signal overlap from methylene protons (δ ~1.3–2.3 ppm).

- pH-dependent carboxyl proton broadening. Solutions:

- Use high-field NMR (>500 MHz) and spin-echo sequences.

- Apply linear prediction algorithms to resolve multiplet splitting .

Methodological Considerations

Q. How can deuterated analogs (e.g., pentanoic acid-d9_99) improve tracer studies in metabolic pathways?

Pentanoic acid-d (CDHO) serves as a stable isotope tracer for:

- Tracking β-oxidation via LC-MS detection of deuterated intermediates.

- Quantifying endogenous pentanoate using isotope dilution (e.g., -NMR or MRM transitions in MS) .

Q. What experimental designs mitigate pentanoic acid’s volatility and odor in in vitro assays?

- Use sealed systems (e.g., headspace vials) with inert gas purging.

- Derivatize to non-volatile esters (e.g., methyl pentanoate) for LC-MS workflows.

- Employ odor-neutralizing adsorbents (e.g., activated charcoal) in waste streams .

Data Analysis and Contradictions

Q. Why do detectability thresholds for pentanoic acid vapor vary across olfactory studies?

Detectability (P=0.93 in humans) depends on chain length and functional groups:

| Compound | Detectability (P) |

|---|---|

| Pentanoic acid | 0.93 |

| Hexanoic acid | 0.31 |

| Dodecanal | 0.11 |

| Shorter chains increase volatility and receptor affinity, but higher homologs (n>6) exhibit reduced sensory activation . |

Q. How do researchers validate conflicting bioactivity data for pentanoic acid in neurological studies?

Contradictions in ROCK pathway activation (EC ~10–50 μM) arise from:

- Cell-type specificity (e.g., neuronal vs. glial cells).

- Assay interference from serum albumin binding.

Solutions: - Use serum-free media and orthogonal assays (e.g., FRET-based kinase activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.